Lipophilicity Advantage: +0.65 LogP Increase Over Des-Chloro Analog Enables Differential Partitioning and PK Tuning
The target compound exhibits a calculated logP of 2.6438, compared to 1.9904 for the direct des-chloro analog 1-benzyl-5,5-dimethylimidazolidin-2-one (CAS 1373350-41-4), representing a ΔlogP of +0.6534 . This difference is attributable solely to the 4-chloro substitution on the benzyl ring. Both values were sourced from the same vendor platform, ensuring computational consistency. The increased lipophilicity translates to enhanced membrane permeability potential and altered tissue distribution profiles, a critical consideration in CNS-targeted or cell-penetrant compound design.
| Evidence Dimension | Calculated logP (partition coefficient) |
|---|---|
| Target Compound Data | logP = 2.6438 |
| Comparator Or Baseline | 1-Benzyl-5,5-dimethylimidazolidin-2-one (CAS 1373350-41-4): logP = 1.9904 |
| Quantified Difference | ΔlogP = +0.6534 (a ~33% increase relative to the des-chloro analog) |
| Conditions | Computed logP values from Leyan (leyan.com) product specification pages; consistent computational methodology applied to both compounds. |
Why This Matters
A logP difference of >0.5 units is pharmacokinetically meaningful: the target compound's higher lipophilicity may favor blood–brain barrier penetration or intracellular target engagement relative to the des-chloro analog, offering tunable property differentiation for lead optimization programs.
